Cas no 477511-71-0 (N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide)

N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide
- (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide
- 1-Naphthaleneacetamide, N-(3,6-dimethyl-2(3H)-benzothiazolylidene)-
- N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide
- IFLab1_003814
- HMS1422N08
- N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide
- AKOS024600925
- IDI1_009921
- F0834-0934
- Oprea1_162473
- 477511-71-0
-
- Inchi: 1S/C21H18N2OS/c1-14-10-11-18-19(12-14)25-21(23(18)2)22-20(24)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,13H2,1-2H3
- InChI Key: YGUJUEXPSGXZEX-UHFFFAOYSA-N
- SMILES: C1(CC(N=C2N(C)C3=CC=C(C)C=C3S2)=O)=C2C(C=CC=C2)=CC=C1
Computed Properties
- Exact Mass: 346.11398438g/mol
- Monoisotopic Mass: 346.11398438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 58Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Predicted)
- Boiling Point: 553.9±53.0 °C(Predicted)
- pka: 0.54±0.20(Predicted)
N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0834-0934-3mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-2μmol |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-5mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-4mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-20mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-100mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-40mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-2mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-1mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0834-0934-50mg |
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(naphthalen-1-yl)acetamide |
477511-71-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide Related Literature
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide
Comprehensive Analysis of N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide (CAS No. 477511-71-0)
N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide, with the CAS number 477511-71-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining a benzothiazole core with a naphthalene moiety, making it a subject of interest for its potential applications in drug discovery and optoelectronic materials. Researchers are particularly intrigued by its photophysical properties and biological activity, which are currently under investigation in various academic and industrial laboratories.
The compound's synthetic pathway involves multi-step organic reactions, including condensation and cyclization, to achieve the desired E-configuration of the imine bond. Its structural complexity and functional group diversity make it a valuable intermediate for developing novel small-molecule inhibitors and fluorescent probes. Recent studies have explored its potential as a kinase inhibitor scaffold, with preliminary data suggesting moderate activity against certain cancer-related protein targets. These findings align with current trends in precision medicine and targeted therapy development, addressing common search queries about "next-generation cancer treatments" and "small-molecule drug design."
From a materials science perspective, the extended π-conjugation system in this compound contributes to interesting charge transport properties, making it potentially useful for organic electronics applications. The naphthalene unit enhances molecular stacking behavior, which could be exploited in developing organic semiconductors or photovoltaic materials. This connects with popular search terms like "sustainable energy materials" and "organic electronics breakthroughs," reflecting growing public interest in green technology solutions.
The physicochemical properties of CAS 477511-71-0 have been characterized through various analytical techniques. It typically appears as a yellow to orange crystalline solid with moderate solubility in common organic solvents. Spectroscopic studies reveal distinct UV-Vis absorption peaks between 350-450 nm, suggesting potential applications in dye-sensitized systems or as a fluorescence marker. These characteristics answer frequent researcher questions about "compound identification techniques" and "materials characterization methods."
In the context of medicinal chemistry, the benzothiazole-naphthalene hybrid structure presents opportunities for structure-activity relationship (SAR) studies. The compound's molecular docking simulations show favorable interactions with several biological targets, particularly those involving protein-protein interactions. This aligns with current pharmaceutical industry focus areas and responds to common search queries about "drug discovery approaches" and "computational chemistry in drug design."
Quality control and analytical method development for this compound typically employ HPLC with UV detection, achieving satisfactory purity levels (>95%) for research purposes. Stability studies indicate that it should be stored under inert atmosphere at low temperatures to prevent photo-degradation and oxidation, addressing practical questions frequently asked by laboratory technicians and researchers.
The intellectual property landscape surrounding N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(naphthalen-1-yl)acetamide shows several patents covering its synthesis methods and potential applications, particularly in therapeutic formulations and electronic devices. This information responds to commercial queries about "compound patent status" and "technology transfer opportunities" often searched by industry professionals.
Future research directions for this compound may explore its structure-property relationships in greater depth, particularly focusing on molecular engineering approaches to enhance either its biological efficacy or material performance. Such investigations would contribute to answering broader scientific questions about "molecular design principles" and "multi-functional materials," which are currently trending in interdisciplinary research communities.
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